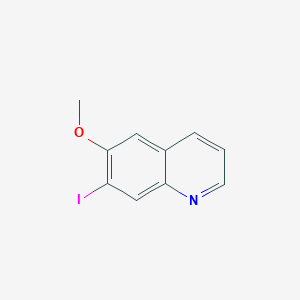

7-Iodo-6-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system is a privileged structure in medicinal chemistry and materials science. researchgate.netbenthamdirect.comorientjchem.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netorientjchem.orgnih.govresearchgate.net This wide-ranging biological activity has established quinoline and its analogues as crucial building blocks in the development of novel therapeutic agents. researchgate.netbenthamdirect.comorientjchem.org The versatility of the quinoline scaffold allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties to optimize interactions with biological targets. orientjchem.org

Rationale for Academic Research on Iodo- and Methoxy-Substituted Quinolines

The introduction of iodo and methoxy (B1213986) substituents onto the quinoline core significantly influences the molecule's physicochemical properties and, consequently, its reactivity and biological potential.

The iodo group , a heavy halogen, can participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and binding to biological macromolecules. Furthermore, the carbon-iodine bond is relatively weak, making iodo-substituted quinolines valuable intermediates in organic synthesis, amenable to a variety of cross-coupling reactions to form more complex molecular architectures. smolecule.com Research on iodo-quinolines has explored their potential as antimicrobial agents, with studies suggesting they are interesting scaffolds for developing new drugs to combat microbial infections. nih.govresearchgate.net

The methoxy group , an electron-donating substituent, can modulate the electron density of the quinoline ring system, impacting its reactivity and interaction with biological targets. The position of the methoxy group can have a significant directing effect on chemical reactions. rsc.org Investigations into methoxy-substituted quinolines have revealed their potential in various applications, including as materials for organic light-emitting diodes (OLEDs) and in the development of new therapeutic agents. semanticscholar.orgaip.org Studies have also explored the thermodynamic properties of methoxy-substituted quinolines in the context of liquid organic hydrogen carriers (LOHCs). researchgate.net

Overview of Academic Research Trajectories for 7-Iodo-6-methoxyquinoline

Academic research on this compound has primarily focused on its synthesis and its role as a key intermediate in the preparation of more complex molecules with potential therapeutic applications. smolecule.com The specific substitution pattern of an iodine atom at the 7-position and a methoxy group at the 6-position imparts unique chemical reactivity to the molecule. smolecule.com

Key research areas include:

Synthesis: The development of efficient synthetic routes to this compound is a significant area of investigation. Common methods involve the iodination and methoxylation of the quinoline core. smolecule.com

Chemical Reactivity: The compound's utility in various chemical transformations is a subject of study. The iodine atom at the 7-position is a versatile handle for introducing other functional groups through substitution and coupling reactions. smolecule.com

Biological Activity: While direct biological studies on this compound are not extensively documented in the provided search results, its role as a precursor to biologically active molecules is a strong focus. smolecule.com Research into similarly substituted quinolines suggests potential antimicrobial and anticancer properties. smolecule.com For instance, derivatives of iodo-quinolines have shown promise as antimicrobial agents. nih.govresearchgate.net

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C10H8INO |

| Molecular Weight | 285.08 g/mol |

This table summarizes basic molecular information for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

7-iodo-6-methoxyquinoline |

InChI |

InChI=1S/C10H8INO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 |

InChI Key |

PPRMMVQODZSWOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Iodo 6 Methoxyquinoline and Analogues

Regioselective Halogenation Strategies for Quinoline (B57606) Derivatives

Achieving regioselectivity in the halogenation of quinoline rings is a significant challenge in organic synthesis. The development of methods that can specifically target the C7 position is crucial for the synthesis of 7-iodo-6-methoxyquinoline.

Electrochemical Halogenation Approaches for Quinolones and Quinolines (e.g., C7-Iodination)

Electrochemical methods offer an environmentally friendly alternative to traditional halogenation techniques, often avoiding the need for harsh reagents. organic-chemistry.orgscispace.com In the context of quinolones, electrochemical C3-H halogenation has been successfully demonstrated using potassium halides as both the halogenating agent and electrolyte in an undivided cell. organic-chemistry.orgacs.orgorganic-chemistry.org This approach provides good regioselectivity and has been shown to be scalable. organic-chemistry.orgacs.org While direct electrochemical C7-iodination of 6-methoxyquinoline (B18371) is not extensively documented, the principles of electrochemical halogenation suggest its potential. The reaction mechanism is believed to involve radical pathways, where the generated halogen radical promotes the activation of C-H bonds. organic-chemistry.orgacs.org

Recent studies on the electrochemical halogenation of quinoline-4(1H)-ones have shown high efficiency for C3-halogenation. organic-chemistry.orgacs.org These methods utilize simple potassium halides and can be performed at room temperature, highlighting the mild conditions achievable with electrochemistry. organic-chemistry.orgacs.org The substrate scope is broad, tolerating various functional groups. organic-chemistry.orgacs.org

Transition Metal-Catalyzed Regioselective Halogenation Protocols (e.g., Fe(III)-catalyzed C5-H halogenation with implications for C7)

Transition metal catalysis provides powerful tools for regioselective C-H functionalization of quinolines. mdpi.com Iron(III)-catalyzed halogenation of 8-amidoquinolines has been developed for the C5 position, offering an economical and environmentally friendly method. mdpi.comrsc.org This reaction proceeds in water under mild conditions and is believed to occur through a single-electron transfer (SET) mechanism. mdpi.com While this method directly targets the C5 position, the directing group strategy employed could potentially be adapted to achieve C7 halogenation with different substitution patterns on the quinoline ring. mdpi.comrsc.org

Other transition metals like rhodium and iridium have also been used for the regioselective C-H functionalization of quinoline N-oxides at the C8 position. acs.org Furthermore, palladium-catalyzed C-H iodination of 1-arylpyridine N-oxides has been achieved under electrochemical conditions, suggesting the potential for similar transformations on quinoline systems. rsc.org

Table 1: Comparison of Regioselective Halogenation Methods

| Method | Position | Reagents | Catalyst | Key Features |

|---|---|---|---|---|

| Electrochemical Halogenation | C3 (Quinolones) | Potassium Halides | None | Environmentally friendly, mild conditions |

| Fe(III)-Catalyzed Halogenation | C5 (8-Amidoquinolines) | NXS or X₂ | Fe(NO₃)₃·9H₂O | Economical, proceeds in water |

| Metal-Free Halogenation | C5 (8-Substituted Quinolines) | Trihaloisocyanuric acid | None | Operationally simple, atom economical |

Direct Iodination Protocols for Quinoline Ring Systems

Direct C-H iodination of quinolines presents a more atom-economical approach compared to methods requiring pre-functionalization. researchgate.netscispace.com A radical-based direct C-H iodination protocol has been developed that shows C3 selectivity for many quinoline derivatives. researchgate.netscispace.comrsc.org However, for 6-methoxyquinoline, a switch in regioselectivity to the C5 position has been observed, likely proceeding through an electrophilic iodination pathway. scispace.comrsc.org

The synthesis of this compound itself can be achieved through multi-step reactions, which typically involve the iodination of a pre-formed 6-methoxyquinoline scaffold using an iodine source and an oxidizing agent under controlled conditions.

Methoxy (B1213986) Group Introduction and Positional Functionalization in Quinoline Synthesis

The presence and position of the methoxy group are critical for the biological activity of many quinoline-based compounds. Its introduction and subsequent functionalization are key steps in the synthesis of this compound.

Strategic Incorporation of Methoxy Moieties via Established Quinoline Syntheses

The Skraup synthesis is a classic and scalable method for constructing the quinoline ring system. nbinno.com To produce 6-methoxyquinoline, this reaction involves the condensation of p-anisidine (B42471) (4-methoxyaniline) with glycerol (B35011) in the presence of an oxidizing agent like nitrobenzene (B124822) and a dehydrating agent such as sulfuric acid. nbinno.com This method is valued for its cost-effectiveness. nbinno.com An improved, environmentally friendly version of the Skraup reaction has been developed using water as a solvent under microwave irradiation. rsc.org

Another established method is the Doebner-von Miller reaction, which can also be adapted to synthesize methoxy-substituted quinolines.

Table 2: Key Quinoline Synthesis Methods for Methoxy-Substituted Analogues

| Synthesis Method | Starting Materials | Key Reagents | Product |

|---|---|---|---|

| Skraup Synthesis | p-Anisidine, Glycerol | Sulfuric acid, Oxidizing agent | 6-Methoxyquinoline |

| Doebner-von Miller Reaction | Aniline (B41778) derivatives, α,β-Unsaturated carbonyls | Acid catalyst | Substituted Quinolines |

Derivatization from Precursor Methoxyquinolines

Once 6-methoxyquinoline is synthesized, it serves as a versatile precursor for a variety of derivatives. nbinno.com For instance, it can be used to synthesize 3-fluoro-6-methoxyquinoline (B1245202) derivatives, which have shown potential as inhibitors of bacterial DNA gyrase. nbinno.comacs.org Furthermore, 6-methoxyquinoline can be functionalized to produce various carbonitrile derivatives with potential antimicrobial activity. core.ac.uk The synthesis of 4-substituted 8-amino-6-methoxyquinolines has also been explored for the development of potential antimalarial agents. nih.gov The derivatization often involves electrophilic substitution reactions, where the position of substitution is directed by the existing methoxy group and the nitrogen atom in the quinoline ring.

Annulation and Cyclization Reactions Yielding Substituted Quinolines

Annulation and cyclization reactions are fundamental to the construction of the quinoline core. These methods involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring, often through the creation of new carbon-carbon and carbon-nitrogen bonds.

Cascade Annulation Strategies for Iodoquinoline Formation (e.g., Copper-catalyzed tandem annulation)

Cascade or tandem reactions offer an efficient approach to complex molecules like iodoquinolines in a single operation, avoiding the isolation of intermediates. Copper-catalyzed tandem annulations have emerged as a powerful tool for the synthesis of substituted quinolines. These reactions can involve multiple bond-forming events in one pot. nih.govrsc.org For instance, a copper-catalyzed tandem annulation of 2-alkynoyl-2′-iodo-1,1′-biphenyls with isocyanoacetates provides a rapid route to pyrrole-fused tetracyclic systems through a [3+2] cycloaddition and C-C coupling. rsc.org Another example is the synthesis of 3-iodoquinolines through a copper-catalyzed tandem annulation from diaryliodonium salts, nitriles, and 1-iodoalkynes. researchgate.net

A notable copper-catalyzed [3+2+1] annulation strategy utilizes anthranils and phenylacetaldehydes to produce 8-acylquinolines. mdpi.com This reaction is mediated by AgOTf and uses dioxygen as the terminal oxidant, demonstrating tolerance to a variety of functional groups. mdpi.com Similarly, a copper-catalyzed [4+1+1] annulation has been developed for the synthesis of 2,3-diaroylquinolines. mdpi.com

Iodine-Mediated Electrophilic Cyclization for Fused Heterocyclic Systems

Iodine-mediated electrophilic cyclization is a key strategy for synthesizing iodo-substituted heterocycles, including quinolines. organic-chemistry.orgorganic-chemistry.org This method typically involves the activation of an alkyne or alkene by an iodine electrophile, followed by an intramolecular attack by a nucleophile to form the heterocyclic ring. acs.orgresearchgate.net

One approach involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using iodine monochloride (ICl) as the electrophile to yield 3-iodoquinoline (B1589721) derivatives. acs.orgthieme-connect.com The reaction proceeds through the formation of an iodonium (B1229267) intermediate, followed by intramolecular nucleophilic attack of the aniline ring and subsequent oxidation. acs.org Molecular iodine (I2) can also be used, often in the presence of an oxidizing agent. acs.org This methodology has been successfully applied to the synthesis of various substituted quinolines. organic-chemistry.orgacs.orgdntb.gov.ua

A study on the iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines demonstrated a versatile route to quinolines under mild, metal-free conditions. organic-chemistry.org The use of K2CO3 as a base and chloroform (B151607) as a solvent was found to be optimal, affording quinoline derivatives in high yields. organic-chemistry.org This method is compatible with a range of functional groups on the aromatic ring. organic-chemistry.org

Table 1: Comparison of Iodine Electrophiles in the Synthesis of 3-Substituted Quinolines

| Electrophile | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| I2 | N-(phenylethynyl)aniline | 3-Iodo-2-phenylquinoline | 85 | acs.org |

| ICl | N-(phenylethynyl)aniline | 3-Iodo-2-phenylquinoline | 90 | acs.org |

| Br2 | N-(phenylethynyl)aniline | 3-Bromo-2-phenylquinoline | 82 | acs.org |

| NBS | N-(phenylethynyl)aniline | 3-Bromo-2-phenylquinoline | 78 | acs.org |

Three-Component Reactions in Iodoquinoline Synthesis (e.g., Doebner synthesis variations)

Three-component reactions (TCRs) are highly efficient for building molecular complexity from simple starting materials in a single step. researchgate.netrsc.org Variations of the Doebner synthesis, a classic method for preparing quinoline-4-carboxylic acids, are prominent examples of three-component reactions. nih.govwikipedia.org The traditional Doebner reaction involves an aniline, an aldehyde, and pyruvic acid. wikipedia.org

Modern variations have expanded the scope and applicability of this reaction. For instance, a one-pot, three-component reaction of 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine has been developed for the synthesis of 3-iodo-6-(aryldiazenyl)quinolines. scilit.comresearchgate.net This process proceeds through an azo-coupling followed by a regioselective iodocyclization and aromatization cascade. researchgate.net Another efficient, additive-free, and rapid synthesis of multiply substituted quinolines involves the cascade annulation of aryl diazonium salts, nitriles, and alkynes. researchgate.netorganic-chemistry.org

The Doebner-Miller reaction, a related synthesis, has been investigated under modified biphasic conditions. While effective for producing 2-methylquinoline (B7769805) from aniline and crotonaldehyde, its utility is limited with more complex substituted aldehydes. researchgate.net

Oxidative Annulation Strategies for Quinoline Scaffold Construction

Oxidative annulation has become a significant strategy for quinoline synthesis, often involving C-H bond activation and the use of an external oxidant. scilit.commdpi.com These methods can be catalyzed by transition metals or be metal-free. scilit.commdpi.com

An example of a metal-free oxidative annulation involves the use of K2S2O8 to promote the reaction of anilines, aryl ketones, and DMSO (as a methine equivalent) to form 4-arylquinolines. nih.gov This reaction proceeds through a cascade involving the generation of a sulfenium ion, followed by C-N and C-C bond formations and cyclization. nih.gov Iodine-mediated oxidative annulation has also been employed for the one-pot synthesis of pyrazines and quinoxalines, demonstrating the versatility of iodine in promoting such transformations. rsc.org

Copper-catalyzed oxidative annulation reactions are also prevalent. For example, the oxidative [4+2] cycloaddition of α-(N-arylamino) carbonyl compounds with aryl alkenes, catalyzed by copper, leads to highly substituted quinolines through multiple C-H functionalizations. researchgate.net

Table 2: Examples of Oxidative Annulation Strategies for Quinoline Synthesis

| Catalyst/Promoter | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| K2S2O8 | Anilines, Aryl ketones, DMSO | 4-Arylquinolines | Metal-free, Cascade reaction | nih.gov |

| Iodine | Aryl acetylenes, 1,2-Diamines | Quinoxalines | Metal-free, Domino strategy | rsc.org |

| Copper | α-(N-arylamino) carbonyls, Aryl alkenes | Highly substituted quinolines | Tandem [4+2] cycloaddition | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinolines aims to reduce the environmental impact by using safer solvents, reducing waste, and improving energy efficiency. acs.org

Application of Solvent-Free and Aqueous Reaction Media

The use of solvent-free conditions or aqueous media is a cornerstone of green chemistry. acs.org Solvent-free, or mechanochemical, synthesis of multi-substituted quinoline derivatives has been achieved through an iodine-mediated oxidative annulation. researchgate.net This method is operationally simple, proceeds under mild conditions, and avoids the use of harmful organic solvents. researchgate.net

Aqueous media have also been successfully employed for quinoline synthesis. An L-proline catalyzed three-component condensation reaction for the synthesis of benzo[h]-indeno[1,2-b]-quinoline derivatives has been reported to proceed efficiently in an aqueous medium. researchgate.net Similarly, the use of basic ionic liquids in aqueous media under ultrasonic irradiation provides a green procedure for quinoline synthesis. nih.gov This method offers mild conditions, shorter reaction times, and higher yields without the need for a transition metal catalyst. nih.gov The Friedländer synthesis of poly-substituted quinolines has also been achieved using dodecylphosphonic acid (DPA) as a recyclable catalyst in both aqueous media and solvent-free conditions. scispace.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Silver trifluoromethanesulfonate (B1224126) (AgOTf) |

| Potassium carbonate (K2CO3) |

| Iodine monochloride (ICl) |

| N-Bromosuccinimide (NBS) |

| Phenylselenyl chloride (PhSeCl) |

| Potassium persulfate (K2S2O8) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Cerium(IV) oxide (CeO2) |

| L-proline |

| Dodecylphosphonic acid (DPA) |

| 2-Methylquinoline |

| 3-Iodo-2-phenylquinoline |

| 3-Bromo-2-phenylquinoline |

| 3-(Phenylseleno)-2-phenylquinoline |

| Quinoxalines |

| Pyrrolo[3,4-c]quinoline-1,3-diones |

| Benzo[h]-indeno[1,2-b]-quinoline |

| N-(phenylethynyl)aniline |

| Crotonaldehyde |

| Pyruvic acid |

| Aniline |

| 2-Aminoaryl propargyl alcohols |

| Aryldiazonium salts |

| 3-Iodo-6-(aryldiazenyl)quinolines |

| 8-Acylquinolines |

| 2,3-Diaroylquinolines |

| 4-Arylquinolines |

| Pyrazines |

| N-Aryl glycines |

| Maleimides |

| α-(N-arylamino) carbonyl compounds |

| Aryl alkenes |

| Aryl acetylenes |

| 1,2-Diamines |

| Diaryliodonium salts |

| 1-Iodoalkynes |

| 2-Alkynoyl-2′-iodo-1,1′-biphenyls |

| Isocyanoacetates |

| Anthranils |

| Phenylacetaldehydes |

| N-(2-alkynyl)anilines |

Microwave and Ultrasound-Assisted Synthesis

The quest for more efficient, rapid, and environmentally benign chemical processes has led to the adoption of alternative energy sources like microwave (MW) irradiation and ultrasound (US) in organic synthesis. nih.gov These techniques have proven particularly beneficial in the synthesis of heterocyclic compounds, including quinoline and its derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced product purity. nih.govresearchgate.netnih.gov

Microwave-assisted organic synthesis utilizes the ability of polar molecules to align with a rapidly oscillating electric field, generating heat volumetrically and uniformly throughout the reaction mixture. researchgate.net This direct heating mechanism avoids the temperature gradients common in conventional heating and can lead to dramatic reaction rate accelerations. researchgate.netnih.gov For instance, syntheses that might take hours under traditional reflux conditions can often be completed in a matter of minutes with microwave irradiation. nih.gov In the context of quinoline synthesis, microwave-assisted methods have been employed in various classic named reactions, including the Doebner-von Miller, Combes, and Friedländer syntheses, often under solvent-free or green solvent conditions. researchgate.net One study highlighted a one-pot, three-component reaction to produce pyrazolo-[3,4-b]-quinoline derivatives in aqueous ethanol (B145695), achieving excellent yields of 91–98% within just 5 minutes at 50 °C. rsc.org Another report detailed the synthesis of quinoline-based imidazole (B134444) derivatives where microwave thermolysis proved to be a rapid, high-yielding, and environmentally friendly alternative to conventional solution-phase reactions. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. academie-sciences.fr Similar to microwaves, ultrasound irradiation can significantly shorten reaction times and improve yields. academie-sciences.fr The application of ultrasound has been shown to be an effective green chemistry approach for synthesizing a variety of heterocyclic scaffolds. academie-sciences.frresearchgate.net For example, a one-pot synthesis of functionalized 2-oxo-benzo nih.govacs.orgoxazines in water was efficiently achieved using ultrasound irradiation. mdpi.com In a comparative study for the synthesis of certain indole (B1671886) derivatives, ultrasound irradiation not only reduced reaction times from 540–900 minutes (conventional) to 15–35 minutes but also increased yields from 40–68% to 82–93%, outperforming both conventional heating and, in terms of yield, microwave methods. academie-sciences.fr The synthesis of hybrid quinoline-imidazole derivatives has also been successfully achieved using this green synthetic approach. rsc.org

The table below summarizes findings from various studies on the microwave and ultrasound-assisted synthesis of quinoline analogues, showcasing the efficiency of these advanced methodologies.

Table 1: Comparison of Microwave (MW) and Ultrasound (US) Assisted Synthesis of Quinoline Analogues

| Product Type | Method | Catalyst/Solvent | Time | Yield (%) | Reference |

| Pyrazolo-[3,4-b]-quinolines | MW | Aqueous Ethanol | 5 min | 91-98% | rsc.org |

| Quinolyl-quinolinones | MW | - | 4-7 min | Higher than conventional | nih.gov |

| Quinoline-2-carboxanilides | MW | DMF / p-toluenesulfonic acid | up to 2 h | - | nih.gov |

| 6-methyl-11H-indolo[3,2-c]quinoline | MW | Palladium(II) acetate (B1210297) / Water | 5 min | - | mdpi.com |

| Indole Derivatives | US | - | 15-35 min | 82-93% | academie-sciences.fr |

| 2-Aryl Benzimidazoles | US | MnO₂ nanoparticles / Ethanol-Water | - | High | mdpi.com |

Nanocatalysis in Quinoline Synthesis

The integration of nanotechnology into synthetic chemistry has given rise to nanocatalysis, a field that leverages the unique properties of materials at the nanoscale to enhance catalytic activity. mlsu.ac.in Nanocatalysts offer several advantages over their bulk counterparts, including exceptionally high surface-area-to-volume ratios, which maximize the number of available active sites for reactions to occur. nih.govresearchgate.net This leads to higher reaction rates, increased yields, and often greater selectivity. mlsu.ac.in Furthermore, many nanocatalyst systems can be easily separated from the reaction mixture and recycled, addressing key principles of green chemistry by minimizing waste and improving economic feasibility. acs.orgmdpi.com

In the synthesis of quinolines, various nanocatalysts have been employed to facilitate efficient and environmentally friendly protocols. acs.org These catalysts are often based on transition metals such as iron, copper, zinc, nickel, and gold, supported on materials like silica (B1680970) or as magnetic nanoparticles. acs.orgresearchgate.net The use of magnetic nanoparticles (e.g., Fe₃O₄) is particularly advantageous as it allows for the simple recovery of the catalyst from the reaction medium using an external magnet. mdpi.comresearchgate.net

Several studies have demonstrated the efficacy of nanocatalysts in quinoline synthesis:

Fe₃O₄-based Nanocatalysts: Amino-functionalized Fe₃O₄ nanoparticles have been used to catalyze the Friedländer synthesis of quinoline derivatives, producing good to excellent yields (68–96%) in ethanol at a moderate temperature of 60 °C. nih.gov In another study, a magnetic nanocatalyst (PpPDA@Fe₃O₄) was used for the one-pot synthesis of polyhydroquinoline derivatives, achieving high yields (90–97%) and allowing the catalyst to be reused for at least five cycles with minimal loss of activity. mdpi.com

Copper-Nickel Ferrite Nanocatalysts: A nano CuNiFeO catalyst was successfully applied in a tandem cyclization reaction to produce quinolines, demonstrating high efficiency and reusability for up to five cycles. researchgate.net

Metal-Organic Frameworks (MOFs): A nanomaterial designated IRMOF-3/PSTA/Cu was utilized in a one-pot, multicomponent reaction to generate quinoline derivatives in excellent yields (85–96%) in acetonitrile (B52724) at 80 °C. nih.gov

These examples underscore the potential of nanocatalysis to overcome many of the limitations associated with traditional synthetic methods, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. acs.org

The following table provides an overview of different nanocatalyst systems used in the synthesis of various quinoline analogues.

Table 2: Examples of Nanocatalysts in the Synthesis of Quinoline Analogues

| Nanocatalyst | Quinoline Derivative Type | Solvent | Temperature | Yield (%) | Key Advantages | Reference |

| Amino-functionalized Fe₃O₄ | Substituted Quinolines | Ethanol | 60 °C | 68-96% | Green solvent, good yields | nih.gov |

| IRMOF-3/PSTA/Cu | Substituted Quinolines | CH₃CN | 80 °C | 85-96% | High porosity, excellent yields | nih.gov |

| Solid acid magnetic nanocatalyst | 2-amino-4-arylbenzo[h]quinoline-3-carbonitriles | EtOH | - | 88-95% | Short reaction time (5-15 min), catalyst recovery | nih.gov |

| Nano CuNiFeO | Substituted Quinolines | - | - | - | Magnetic separation, reusable up to 5 cycles | researchgate.net |

| PpPDA@Fe₃O₄ | Polyhydroquinolines | - | Reflux | 90-97% | Magnetic separation, reusable up to 5 cycles | mdpi.com |

Reactivity and Chemical Transformations of 7 Iodo 6 Methoxyquinoline

Cross-Coupling Reactions at the C-Iodine Bond

The carbon-iodine bond at the 7-position of 7-Iodo-6-methoxyquinoline is the primary site for the construction of more complex molecular architectures through various palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 7-position. The reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester. nih.govnih.gov

The general scheme for the Suzuki-Miyaura coupling of a halo-methoxyquinoline is as follows:

Figure 1. General scheme for the Suzuki-Miyaura coupling of a halo-methoxyquinoline with an arylboronic acid.

Detailed research on structurally similar iodo-quinoline derivatives has demonstrated the efficiency of this reaction. For instance, the coupling of various arylboronic acids with iodoquinolines proceeds in good to excellent yields under optimized conditions. researchgate.netbeilstein-journals.org

Table 1: Illustrative Suzuki-Miyaura Coupling of Iodo-aromatics with Arylboronic Acids Data presented is representative of typical conditions for similar substrates.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |

| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 95 |

| 4 | 2-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 |

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling provides a direct route to introduce alkyne moieties, leading to the formation of arylalkynes. This reaction is of significant importance for the synthesis of materials with interesting photophysical properties and as intermediates for further transformations. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com

The general reaction for the Sonogashira coupling of a halo-methoxyquinoline is depicted below:

Figure 2. General scheme for the Sonogashira coupling of a halo-methoxyquinoline with a terminal alkyne.

Studies on various haloarenes, including quinoline (B57606) derivatives, have established robust protocols for this transformation. researchgate.netmdpi.comnih.gov The choice of catalyst, ligand, and base can be tailored to optimize the reaction for specific substrates.

Table 2: Representative Sonogashira Coupling of Haloarenes with Terminal Alkynes Data is illustrative of conditions used for analogous halo-methoxyquinolines.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |

| 2 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ | CuI | i-Pr₂NH | DMF | 87 |

| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 85 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile (B52724) | 93 |

Ullmann Coupling and Related Metal-Mediated Transformations

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom and carbon-carbon bonds. wikipedia.org In the case of this compound, it can be employed to form diaryl ethers, diaryl amines, or biaryl compounds, depending on the coupling partner. organic-chemistry.orgrug.nl While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures. csic.es

A general scheme for an Ullmann-type C-O coupling is shown below:

Figure 3. General scheme for the Ullmann C-O coupling of a halo-methoxyquinoline with a phenol.

The reaction is versatile, and by choosing the appropriate nucleophile, various functional groups can be introduced at the 7-position of the quinoline ring.

Table 3: Examples of Ullmann-type Coupling Reactions with Aryl Halides Conditions and yields are representative of modern Ullmann condensations.

| Entry | Nucleophile | Copper Source | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 85 |

| 2 | Aniline (B41778) | Cu₂O | L-Proline | K₂CO₃ | DMSO | 78 |

| 3 | Thiophenol | CuI | None | K₃PO₄ | DMF | 82 |

| 4 | Phenylboronic acid (for C-C coupling) | Cu(OAc)₂ | Pyridine (B92270) | K₂CO₃ | Quinoline | 75 |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the 6-position of this compound is generally stable but can undergo specific transformations, most notably demethylation to reveal a hydroxyl group. This transformation is valuable for introducing new functional handles and for the synthesis of natural product analogues.

Derivatization Reactions of Methoxy-Substituted Quinoline Derivatives

The most common derivatization of the methoxy group is its cleavage to form the corresponding phenol. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). chem-station.comnih.govresearchgate.net The resulting hydroxyl group can then be further functionalized, for example, through alkylation or acylation.

The demethylation reaction is illustrated in the following scheme:

Figure 4. General scheme for the demethylation of a methoxyquinoline.

The choice of reagent can be critical to avoid unwanted side reactions, especially given the presence of the iodo-substituent and the basic nitrogen atom in the quinoline ring. nih.gov

Table 4: Common Reagents for O-Demethylation of Methoxyarenes

| Reagent | Typical Conditions | Comments |

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Highly effective but moisture-sensitive. |

| Hydrobromic acid (HBr) | 48% aq. HBr, reflux | Harsh conditions, may not be suitable for sensitive substrates. |

| Trimethylsilyl iodide (TMSI) | Acetonitrile, rt | Milder alternative to BBr₃. |

| Pyridinium hydrochloride | Melt, ~200 °C | High temperature, useful for certain substrates. |

Modifications of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom imparts basicity and nucleophilicity to the molecule, allowing for a range of chemical modifications. These transformations can alter the electronic properties of the quinoline ring and provide access to new classes of derivatives.

Common modifications include N-alkylation to form quaternary quinolinium salts and N-oxidation to form quinoline N-oxides. uw.eduacs.orgrsc.org

N-Alkylation: Treatment of this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, would lead to the formation of the corresponding N-alkyl-7-iodo-6-methoxyquinolinium halide. These quaternary salts can be useful as ionic liquids or as precursors for other transformations. organic-chemistry.org

N-Oxidation: Oxidation of the quinoline nitrogen can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being common choices. nih.govresearchgate.netarkat-usa.orgrsc.org The resulting this compound N-oxide exhibits altered reactivity, often facilitating nucleophilic substitution at the 2- and 4-positions of the quinoline ring. nih.gov

Figure 5. General scheme for the N-oxidation of a substituted quinoline.

These modifications of the nitrogen atom significantly expand the synthetic utility of the this compound scaffold.

N-Oxidation and Subsequent Functionalization

The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the quinoline system, influencing its reactivity towards both electrophiles and nucleophiles.

N-Oxidation:

The N-oxidation of quinolines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netarkat-usa.org For this compound, the reaction would proceed as follows:

Reaction of this compound with a peroxy acid to yield this compound N-oxide.

The formation of the N-oxide introduces a positive charge on the nitrogen atom and a negative charge on the oxygen atom. This has several important consequences for the molecule's reactivity:

Activation of the C2 and C4 positions: The N-oxide group strongly activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. thieme-connect.de

Modification of directing effects: The N-oxide functionality can alter the regioselectivity of electrophilic substitution on the benzene (B151609) ring.

Increased solubility: The polar N-O bond often increases the solubility of the molecule in polar solvents. nih.gov

Subsequent Functionalization:

Once formed, this compound N-oxide can serve as a versatile intermediate for further functionalization. The activated C2 and C4 positions are susceptible to attack by a variety of nucleophiles. For instance, reaction with acylating agents can lead to the introduction of functional groups at the C2 position. clockss.org While specific studies on this compound N-oxide are not extensively documented, the general reactivity patterns of quinoline N-oxides suggest that it would be a valuable precursor for the synthesis of more complex derivatives. thieme-connect.de

The table below summarizes common reagents used for the N-oxidation of nitrogen heterocycles and the expected outcome for this compound.

| Reagent | Expected Product | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | researchgate.net |

| Hydrogen peroxide / Acetic acid | This compound N-oxide | arkat-usa.org |

| Dimethyldioxirane (DMDO) | This compound N-oxide | thieme-connect.de |

N-Alkylation and Quaternization Strategies

The lone pair of electrons on the quinoline nitrogen atom allows for N-alkylation and quaternization reactions. These reactions involve the formation of a new carbon-nitrogen bond, resulting in the formation of quinolinium salts.

N-Alkylation:

N-alkylation is typically achieved by treating the quinoline with an alkyl halide, such as methyl iodide or ethyl bromide. rsc.org The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

General scheme for the N-alkylation of this compound with an alkyl halide (RX).

The reactivity of the alkyl halide plays a crucial role in the reaction rate, with the reactivity order being I > Br > Cl. The choice of solvent is also important, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) generally favoring the reaction. googleapis.com

Quaternization:

Quaternization is the process of forming a quaternary ammonium (B1175870) salt. In the context of this compound, this involves the reaction of the quinoline with an excess of an alkylating agent, leading to a permanently positively charged nitrogen atom. These quaternary salts exhibit different solubility and biological activity profiles compared to the parent quinoline. mdpi.comsrce.hrnih.gov Microwave-assisted synthesis has been shown to be an efficient method for the preparation of quinolinium salts, often leading to reduced reaction times and improved yields. nih.gov

The following table provides examples of common alkylating agents used in the quaternization of quinolines.

| Alkylating Agent | Product Name | Reference |

| Methyl iodide (CH₃I) | 7-Iodo-6-methoxy-1-methylquinolinium iodide | rsc.org |

| Ethyl iodide (C₂H₅I) | 1-Ethyl-7-iodo-6-methoxyquinolinium iodide | |

| Benzyl bromide (C₆H₅CH₂Br) | 1-Benzyl-7-iodo-6-methoxyquinolinium bromide | googleapis.com |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Core

Regioselectivity and Directing Effects of Iodine and Methoxy Substituents

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the benzene ring of the quinoline core. The position of the incoming electrophile is directed by the existing substituents, in this case, the methoxy group at C6 and the iodine atom at C7.

Directing Effects of Substituents:

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director. It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

Iodine Atom (-I): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate.

Combined Directing Effects in this compound:

In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group at C6 is the dominant influence. The positions ortho to the methoxy group are C5 and C7. The position para to the methoxy group is C3, which is on the pyridine ring and generally less reactive towards electrophilic substitution.

The iodine atom at C7 is also an ortho-, para-director. The positions ortho to the iodine are C6 and C8. The position para to the iodine is C4, which is on the pyridine ring.

Considering the combined effects:

The C5 position is ortho to the strongly activating methoxy group.

The C8 position is ortho to the deactivating but ortho-, para-directing iodine atom.

Therefore, electrophilic substitution is most likely to occur at the C5 position , which is activated by the methoxy group. The C8 position is less favored due to the deactivating nature of the adjacent iodine atom. Electrophilic halogenation of 8-methoxyquinoline (B1362559) has been reported, indicating that substitution on the benzene portion of the quinoline ring is feasible. acs.org

The following table summarizes the expected major product for common electrophilic aromatic substitution reactions on this compound based on the directing effects of the substituents.

| Reaction | Electrophile | Expected Major Product |

| Nitration | NO₂⁺ | 5-Nitro-7-iodo-6-methoxyquinoline |

| Halogenation | Br⁺ / Cl⁺ | 5-Bromo/Chloro-7-iodo-6-methoxyquinoline |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-7-iodo-6-methoxyquinoline |

| Sulfonation | SO₃ | This compound-5-sulfonic acid |

Halogen Exchange Reactions

The iodine atom at the C7 position of this compound can potentially be replaced by other halogens (e.g., bromine or chlorine) through halogen exchange reactions. A well-known method for this transformation is the Finkelstein reaction. iitk.ac.inbyjus.comwikipedia.orglookchem.com

Aromatic Finkelstein Reaction:

While the classic Finkelstein reaction involves alkyl halides, it can be adapted for aryl halides. The "aromatic Finkelstein reaction" typically requires a catalyst, such as copper(I) iodide in combination with diamine ligands, to facilitate the substitution of an aryl iodide with another halide. wikipedia.org Nickel bromide and tri-n-butylphosphine have also been shown to be effective catalysts for this type of transformation. wikipedia.org

General scheme for the catalyzed halogen exchange of this compound.

This reaction is an equilibrium process. To drive the reaction towards the desired product, a large excess of the halide salt (e.g., CuBr or CuCl) can be used. The relative bond strengths of the carbon-halogen bonds also play a role, with the C-I bond being the weakest, making it a good leaving group.

The table below outlines potential halogen exchange reactions for this compound.

| Reagent(s) | Expected Product | Reaction Type | Reference |

| CuBr, diamine ligand | 7-Bromo-6-methoxyquinoline | Aromatic Finkelstein Reaction | wikipedia.org |

| CuCl, diamine ligand | 7-Chloro-6-methoxyquinoline | Aromatic Finkelstein Reaction | wikipedia.org |

| NaI in acetone | No reaction (identity reaction) | Finkelstein Reaction | iitk.ac.in |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Halogenation Processes

The introduction of a halogen, such as iodine, onto the quinoline (B57606) scaffold is a critical transformation in the synthesis of various functionalized molecules. Understanding the underlying mechanisms of these halogenation reactions is paramount for controlling regioselectivity and optimizing reaction conditions.

Radical-Mediated Pathways in Electrochemical Iodination

Electrochemical methods offer a green and efficient alternative for the iodination of quinolines. Mechanistic studies, including cyclic voltammetry experiments, have shed light on the radical-mediated pathways involved in these transformations. rsc.org In the electrochemical iodination of quinoline derivatives, it is proposed that the process can involve the generation of radical species. researchgate.net For instance, in some electrochemical brominations of 8-aminoquinolines, the generation of Br₂ or Br₃⁻ species during electrolysis has been observed. rsc.org These halogen species can then participate in radical reactions. Preliminary mechanistic studies on the regioselective iodination of quinolines at the C3 position under metal-free conditions also suggest that the reaction likely proceeds through a radical intermediate. acs.org

Single Electron Transfer (SET) Mechanisms in Metal-Catalyzed Halogenation

Metal-catalyzed halogenation reactions of quinolines often proceed through a Single Electron Transfer (SET) mechanism. This is particularly evident in reactions involving iron(III) and copper(II) catalysts. For the iron(III)-catalyzed halogenation of 8-amidoquinolines, a plausible mechanism involves the formation of a complex between the quinoline substrate and the Fe(III) species. mdpi.comsemanticscholar.org This is followed by deprotonation and subsequent attack by a bromine radical, formed from the halogenating agent, via a SET process. mdpi.com Oxidation of the resulting complex and subsequent proton transfer and metal dissociation yield the final halogenated product. mdpi.com

Similarly, copper(II)-catalyzed halogenations of quinolines using sodium halides are also believed to involve a SET process. researchgate.net Experimental and computational studies on the copper(II)-mediated aerobic oxidation of N-(8-quinolinyl)benzamide have shown that under acidic conditions, the quinoline group undergoes non-directed chlorination via a SET mechanism. acs.org This contrasts with the organometallic C-H activation mechanism observed under basic conditions. acs.org The presence of a nitro group on the quinoline ring can further facilitate SET processes by reducing electron density. nih.gov

A general proposed pathway for metal-catalyzed halogenation via a SET mechanism is outlined below:

| Step | Description |

| 1. Complex Formation | The quinoline substrate coordinates with the metal catalyst (e.g., Fe(III), Cu(II)). |

| 2. Deprotonation | A proton is removed from the substrate-catalyst complex. |

| 3. Radical Attack (SET) | A halogen radical attacks the complex through a single electron transfer process. |

| 4. Oxidation | The intermediate complex is oxidized. |

| 5. Product Formation | The final halogenated product is formed through proton transfer and dissociation of the metal catalyst. |

Dual Role of Iodine as a Catalyst and Oxidant in Cyclization and Condensation Reactions

In certain reactions for the synthesis of quinoline derivatives, molecular iodine plays a multifaceted role, acting as both a catalyst and an oxidant. mdpi.com For example, in the condensation of anilines with vinyl ethers to produce 2-methylquinolines, iodine species exhibit dual behavior. mdpi.com Molecular iodine (I₂) serves as an oxidant, while its reduced form, hydrogen iodide (HI), which is generated in situ, acts to activate the vinyl ether. mdpi.comrsc.org This redox interplay allows for the use of a catalytic amount of iodine. mdpi.com

Iodine-mediated reactions are advantageous as they are often inexpensive, non-toxic, and environmentally benign compared to some metal-catalyzed processes. acs.org In some multi-component reactions for quinoline synthesis, iodine is proposed to facilitate the formation of new C–N and C–C bonds, acting as a terminal oxidant. rsc.org Furthermore, iodine can be involved in radical-mediated pathways, as seen in the synthesis of 2-acyl-3-aryl(alkyl)quinolines, which proceeds through an iodination/Kornblum oxidation/Povarov/aromatization sequence. organic-chemistry.org Hypervalent iodine reagents, known for their strong oxidizing properties, are also employed in various oxidative transformations in organic synthesis. nih.gov

Computational Chemistry Applications in Quinoline Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and properties of quinoline derivatives, including 7-iodo-6-methoxyquinoline.

Density Functional Theory (DFT) for Mechanistic Insights and Regioselectivity Prediction

DFT calculations have been widely used to gain deeper insights into reaction mechanisms and to predict the regioselectivity of reactions involving quinolines. scirp.orgnih.gov For instance, DFT studies have been employed to investigate the hydrodenitrogenation mechanism of quinoline, exploring hydrogenation and ring-opening pathways. nih.gov In the study of the amidation of quinoline N-oxide, DFT calculations at the M06 level have been used to optimize geometries and calculate frequencies, providing results that align well with experimental observations. acs.org

Computational studies can also predict the most likely sites for electrophilic and nucleophilic attack. scirp.org For example, in the condensation reactions of quinonoid models, DFT calculations have been used to assess the thermodynamic stability of intermediates, which in turn helps to explain the observed regioselectivity. acs.org While simpler methods might sometimes lead to incorrect predictions, higher-level computational methods can provide more accurate insights into the factors governing reactivity. acs.org

Analysis of Electronic and Steric Effects on Reactivity

The reactivity of the quinoline ring is significantly influenced by the electronic and steric properties of its substituents. numberanalytics.comecorfan.org The nitrogen atom in the pyridine (B92270) ring withdraws electron density, making the quinoline system relatively electron-deficient. numberanalytics.com Electron-donating groups can enhance reactivity towards electrophiles, while electron-withdrawing groups decrease it. numberanalytics.com

Computational methods are instrumental in analyzing these effects. DFT calculations can be used to study the structures and properties of quinoline complexes, revealing how electronic and steric factors influence interactions like agostic and syndetic donations in organometallic complexes. researchgate.netliverpool.ac.uk For instance, in iridium-catalyzed C–H borylation of quinolines, while steric factors are dominant, electronic selectivity becomes apparent under certain conditions. rsc.org DFT calculations of pKa values for C-H bonds have shown a good correlation with the observed selectivity in these reactions. rsc.org The presence of substituents can alter bond lengths and steric pressure, which can switch off or enhance certain bonding interactions, ultimately impacting the outcome of chemical reactions. researchgate.net

7 Iodo 6 Methoxyquinoline As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The inherent reactivity of 7-iodo-6-methoxyquinoline makes it a powerful tool for synthetic chemists aiming to build intricate molecular frameworks. Its utility extends to the synthesis of both fused and polycyclic systems, serving as a foundational element for architecturally complex molecules.

The quinoline (B57606) nucleus is a common core in the synthesis of larger heterocyclic systems where additional rings are fused to its structure. Methodologies for creating such fused systems are extensive and often involve the strategic introduction of functional groups that can participate in intramolecular cyclization reactions. nih.govtandfonline.com this compound is an ideal starting point for these strategies. The iodine at the C-7 position can be replaced via cross-coupling reactions with a substituent containing a reactive functional group. Subsequent reaction of this new group with the quinoline nitrogen or another position on the ring can lead to the formation of a new fused ring.

For instance, a functional group introduced at the 7-position can be designed to undergo cyclization with the C-8 position, leading to the formation of tricyclic systems. This approach is fundamental in creating polycyclic aromatic compounds, which are explored for various applications, including as potential anticancer agents. nih.gov The ability to pre-install substituents and then trigger ring formation provides a modular and powerful approach to complex heterocyclic design. tandfonline.com

Beyond simple fused rings, this compound serves as a precursor for molecules with significant architectural complexity. In the field of drug discovery and natural product synthesis, building blocks that allow for the controlled, stepwise addition of complexity are highly sought after. The C-I bond is a key functional group for transition metal-catalyzed reactions that form the basis of many modern synthetic strategies. nih.gov

The synthesis of polycyclic hetero-fused systems often relies on the availability of halogenated heterocyclic precursors. nih.goveatris.cz this compound fits this role perfectly, providing a stable and reliable starting material. Its use allows for the introduction of elaborate side chains or other heterocyclic systems, which can then be further manipulated. This iterative approach, starting from a well-defined quinoline core, enables the construction of molecules with precise three-dimensional structures and functionalities, which is critical for applications in medicinal chemistry and materials science.

Design and Synthesis of Functionalized Quinoline Derivatives

The true versatility of this compound is most evident in its application toward the synthesis of a vast range of functionalized quinoline derivatives. The carbon-iodine bond is the most reactive among the halogens in many common cross-coupling reactions, allowing for selective functionalization even in the presence of other, less reactive halides like bromine or chlorine. libretexts.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl iodides like this compound are premier substrates for these transformations. wikipedia.org These reactions enable the formation of new carbon-carbon bonds under mild conditions, tolerating a wide variety of functional groups.

One of the most powerful of these methods is the Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species. wikipedia.orglibretexts.org By reacting this compound with various aryl or vinyl boronic acids, a diverse range of 7-aryl- and 7-vinyl-6-methoxyquinolines can be synthesized. This reaction is instrumental in the preparation of biaryl compounds, which are common structures in pharmaceuticals.

Another key transformation is the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkynyl group at the 7-position of the quinoline ring. Alkynes are themselves highly versatile functional groups that can participate in further reactions, such as cycloadditions or hydration, to generate even greater molecular diversity. The Sonogashira reaction is known for its reliability and mild conditions, making it a favored method for modifying complex molecules. libretexts.org

| Coupling Reaction | Reactant 1 | Reactant 2 (Example) | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | 7-Aryl-6-methoxyquinoline |

| Sonogashira | This compound | Terminal Alkyne (R-C≡CH) | Pd catalyst + Cu(I) cocatalyst + Base | 7-Alkynyl-6-methoxyquinoline |

This table illustrates the potential applications of this compound in common cross-coupling reactions.

The ability to selectively functionalize the 7-position is the first step in creating multi-substituted quinoline analogues. Once a new group has been introduced via a coupling reaction, other positions on the quinoline ring can be modified. For instance, the methoxy (B1213986) group at C-6 could be demethylated to a hydroxyl group, which can then be used for further functionalization. Alternatively, the quinoline ring itself can undergo other reactions, such as electrophilic substitution, although the positions of these reactions would be directed by the existing substituents.

This strategy of sequential functionalization is critical in medicinal chemistry, where the exploration of the structure-activity relationship (SAR) requires the synthesis of a library of related compounds with different substituents at various positions. nih.gov For example, after a Sonogashira coupling at C-7, the newly installed alkyne could be hydrated to a ketone, while another position on the ring, such as C-5 or C-8, could be halogenated and subjected to a second, different coupling reaction. This stepwise approach provides access to a vast chemical space of multi-substituted quinolines, all originating from the versatile this compound building block.

Solid State Chemistry and Supramolecular Assemblies of Quinoline Derivatives

Crystal Engineering of Quinoline (B57606) Derivatives

Crystal engineering of quinoline derivatives involves the design and synthesis of solid-state structures with desired properties, which are governed by the arrangement of molecules in the crystal lattice. Supramolecular assemblies are formed through various non-covalent interactions, leading to diverse and complex architectures. rsc.org A key strategy in this field is the use of tectons, or molecular building blocks, where quinoline moieties can be functionalized to direct their assembly into predictable patterns. rsc.org For instance, the π–π stacking of quinoline units is a common interaction that leads to the formation of dimeric species or extended networks. rsc.org A search of the Cambridge Structural Database indicates that such π–π stacking interactions are prevalent, occurring in 69% of metal complexes involving functionalized quinoline-based ligands. rsc.org

Factors Influencing Crystal Packing and Supramolecular Interactions

The crystal packing of quinoline derivatives is governed by a variety of weak intermolecular interactions, including hydrogen bonds, π-π stacking, and C-H⋯π interactions. rsc.orgeurjchem.com The interplay of these forces determines the final three-dimensional structure.

Hydrogen Bonding : Hydrogen bonds are a dominant force in the crystal packing of many quinoline derivatives. In N,N′-bis(6-quinolinecarboxamide)alkane derivatives, for example, intermolecular N–H⋯O hydrogen bonds are crucial in forming one- or two-dimensional networks. rsc.org The geometry of the molecule, specifically the interplanar angle between an amide group and the heterocyclic ring, can significantly influence the formation of these hydrogen-bonded networks. rsc.org In other derivatives, C—H⋯O and C—H⋯S interactions contribute to linking molecules into a three-dimensional framework. eurjchem.com Hirshfeld surface analysis of certain quinoline carboxylate derivatives shows that H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H contacts are the most significant contributors to crystal packing. nih.gov

π–π Stacking : The aromatic nature of the quinoline ring system facilitates π–π stacking interactions, which are fundamental to the supramolecular assembly of these compounds. rsc.org These interactions can lead to the formation of dimers, and in combination with other forces like C–H⋯π interactions, can result in more complex, higher-dimension architectures. rsc.org

Conformational Influences : The specific conformation of the quinoline molecule plays a critical role. For instance, in some bis(quinolinecarboxamide) derivatives, the presence of an intramolecular N–H⋯N hydrogen bond can disrupt the formation of extended intermolecular hydrogen-bonded networks that are otherwise preferred. rsc.org Similarly, the planarity of the quinoline ring system and the dihedral angles between its constituent rings and any substituents are key structural parameters. nih.gov

Co-crystal Formation and Analysis

Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a benign coformer molecule in the same crystal lattice. nih.gov This method allows for the alteration of properties such as solubility and stability without changing the chemical structure of the API. nih.gov Co-crystals are formed through non-covalent interactions, primarily hydrogen bonds, between the API and the coformer. google.com

Several methods are employed for the preparation of co-crystals, including:

Mechanochemical Grinding : This solvent-free method involves grinding the API and coformer together, often with a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation. nih.gov For instance, co-crystals of sulfamethoxazole (B1682508) have been successfully synthesized using 8-hydroxy-7-iodoquinoline-5-sulfonic acid as a coformer via this technique. nih.gov

Solution-Based Methods : These techniques, such as slow evaporation and reaction crystallization, involve dissolving the components in a common solvent and allowing the co-crystal to form as the solvent evaporates or as a result of supersaturation. nih.gov

Sonocrystallization : This method uses ultrasound to induce crystallization from a solution of the drug and coformer. nih.gov

The formation and structure of co-crystals are analyzed using various techniques, including Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), to confirm the creation of a new crystalline phase distinct from the individual components. google.com

| Co-crystal System | Formation Method | Key Interactions | Reference |

|---|---|---|---|

| Sulfamethoxazole and 8-hydroxy-7-iodoquinoline-5-sulfonic acid | Mechanochemical Grinding | Hydrogen Bonding | nih.gov |

| 5-Fluorouracil and Urea | Not Specified | Hydrogen Bonding | google.com |

| Olanzapine and Nicotinamide | Not Specified | Hydrogen Bonding | google.com |

Thermal Stability Studies and Energetic Properties

The thermal stability of quinoline derivatives is a critical property, particularly for their application in materials science. Thermo-gravimetric analysis (TGA) and differential thermal analysis (DTA) are used to determine properties like melting point and decomposition temperature. For example, studies on a methoxy-substituted diphenyl quinoline (OEt-DPQ) found it to be thermally stable with a melting point of 113.6°C. researchgate.net Such analyses provide insight into the energetic properties of the crystal lattice and the strength of the intermolecular forces holding the molecules together.

Luminescent Properties in the Solid State and pH Responsivity (e.g., quinoline derivatives)

Many quinoline derivatives exhibit fluorescence in the solid state, a property that is highly dependent on their molecular structure and crystal packing. The restriction of intramolecular rotations in the solid state can lead to enhanced emission efficiency.

An important characteristic of some quinoline-based materials is their pH responsivity. The protonation and deprotonation of the nitrogen atom in the quinoline ring can significantly alter the electronic structure of the molecule, leading to changes in its photoluminescent properties. This effect can be observed in both solution and the solid state. researchgate.netccspublishing.org.cn For example, 1,4-di(quinoline-6-yl)buta-1,3-diyne (DQBD) is an acid-responsive luminescent material that demonstrates gradual changes in its fluorescence color in the solid phase upon exposure to different pH values. researchgate.netccspublishing.org.cn This reversible protonation effect makes such materials promising candidates for reusable and accurate pH sensors. researchgate.netccspublishing.org.cn The fluorescence of other quinoline derivatives can be quenched or enhanced in the presence of acids or bases, demonstrating their potential as fluorometric pH probes. researchgate.net

| Compound | Property | Observation | Potential Application | Reference |

|---|---|---|---|---|

| 1,4-di(quinoline-6-yl)buta-1,3-diyne (DQBD) | Solid-State pH Responsivity | Gradual changes in fluorescence color with varying pH due to protonation. | Reusable pH sensors. | researchgate.netccspublishing.org.cn |

| 2-((isoquinolin-4-ylimino)methyl)-6-methoxyphenol (HL) | Colorimetric and Fluorometric pH Probe | Colorless in acidic medium, yellow in basic medium. | Low pH sensor. | researchgate.net |

| Alkylated quinoline-2-thiol (B7765226) derivatives | Fluorescence Response to pH | Changes in fluorescence intensity observed with changes in pH. | pH sensors. | researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 7-Iodo-6-methoxyquinoline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships.

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) core would appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet further upfield (around δ 3.5-4.0 ppm). The precise chemical shifts and coupling patterns (splitting of signals) would allow for the assignment of each proton to its specific position on the quinoline ring.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbon atoms of the quinoline ring would resonate in the aromatic region (δ 100-160 ppm), while the methoxy carbon would appear around δ 55-60 ppm. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Values are estimations based on quinoline and substituted derivatives. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.8 | 150 - 155 |

| H-3 | 7.2 - 7.5 | 120 - 125 |

| H-4 | 8.0 - 8.3 | 135 - 140 |

| H-5 | 7.6 - 7.9 | 125 - 130 |

| C-6 (with -OCH₃) | - | 155 - 160 |

| C-7 (with -I) | - | 90 - 95 |

| H-8 | 7.8 - 8.1 | 130 - 135 |

| -OCH₃ | 3.8 - 4.1 (singlet) | 55 - 60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bris.ac.uk In MS, a molecule is ionized and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound (C₁₀H₈INO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be a key identifier.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion. bris.ac.uknih.gov The subsequent fragmentation of this ion provides valuable structural information. youtube.com The fragmentation pattern is a unique "fingerprint" of the molecule. For this compound, characteristic fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, the loss of iodine (I•), or the cleavage of the quinoline ring system. Analyzing these fragment ions helps to piece together the structure of the parent molecule. libretexts.orgnih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value |

| Molecular Formula | C₁₀H₈INO | - |

| Monoisotopic Mass | 284.9651 u | - |

| Molecular Ion Peak [M]⁺ | The peak corresponding to the intact molecule. | m/z 285 |

| [M+H]⁺ Peak | The peak for the protonated molecule. | m/z 286 |

| Major Fragment Ions | Result from the cleavage of the molecular ion. | e.g., [M-CH₃]⁺, [M-I]⁺, [M-OCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. compoundchem.comnih.gov It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded as a spectrum. ponder.ing

The IR spectrum of this compound would display a series of absorption bands corresponding to its specific structural features. The presence of the quinoline ring would be indicated by C=C and C=N stretching vibrations in the 1650-1450 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹. The methoxy group would be identified by C-O stretching vibrations, typically strong bands in the 1250-1000 cm⁻¹ range, and C-H stretching of the methyl group around 2950-2850 cm⁻¹. The C-I bond stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H (-OCH₃) | Stretch | 2850 - 2960 |

| Aromatic C=C / C=N | Stretch | 1450 - 1650 |

| C-O (Aryl ether) | Stretch | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |

| Aromatic C-H | Bend (out-of-plane) | 700 - 900 |

| C-I | Stretch | 500 - 600 |

X-ray Crystallography for Absolute Structure Determination and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govbu.edu The technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. youtube.com By analyzing this pattern, scientists can calculate the precise positions of all atoms in the molecule, providing unambiguous information on bond lengths, bond angles, and stereochemistry. nih.govbu.edu

For this compound, a successful X-ray crystallographic analysis would provide the absolute structure, confirming the substitution pattern on the quinoline ring. Furthermore, it would reveal how the individual molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces or potential π-π stacking of the aromatic rings. This information is crucial for understanding the solid-state properties of the compound. mdpi.com

Cyclic Voltammetry for Electrochemical Reaction Pathway Analysis

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a compound. nih.gov It involves scanning the potential of an electrode and measuring the resulting current as the analyte is oxidized and/or reduced. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the stability of the redox species. unibo.it

Applying cyclic voltammetry to this compound would allow for the investigation of its electron transfer processes. The quinoline ring system is electrochemically active and can undergo reduction. The presence of the electron-donating methoxy group and the electron-withdrawing iodo group would influence the potentials at which these redox events occur. By analyzing the shape of the voltammogram, the peak potentials, and the peak currents, one can determine the reversibility of the electron transfer reactions and gain insights into the reaction mechanisms and the stability of the resulting radical ions. researchgate.net This technique is particularly useful for monitoring reactions where the compound is involved in electron transfer steps.

Future Research Directions and Applications in Synthetic Organic Chemistry

Development of Novel and Efficient Synthetic Routes for Specific Regioisomers

The precise synthesis of substituted quinolines like 7-iodo-6-methoxyquinoline remains a key challenge for organic chemists. While classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational, they often lack regioselectivity and may require harsh reaction conditions. nih.gov Future research will focus on developing novel synthetic strategies that offer high efficiency and precise control over the substitution pattern.

A significant area of development is the electrophilic cyclization of N-(2-alkynyl)anilines, which can produce 3-halogenated quinolines under mild conditions. nih.gov Adapting such methods by starting with appropriately substituted anilines could provide a direct and regioselective route to compounds like this compound. Another promising approach involves multicomponent reactions, which allow for the construction of complex molecules in a single step from simple precursors. For instance, a zinc(II) triflate-catalyzed reaction of an alkyne, amine, and aldehyde offers a ligand-free and solvent-free synthesis of 2,3-disubstituted quinolines. nih.gov

Future strategies will likely involve the design of precursor molecules that direct the cyclization to yield the desired 6,7-substitution pattern. This could involve using starting materials with pre-installed iodo and methoxy (B1213986) functionalities or groups that can be easily converted to them post-cyclization. The development of catalysts that can control the regioselectivity of quinoline (B57606) formation from various anilines and carbonyl compounds is also a critical research direction. acs.org

| Synthetic Strategy | Description | Potential Advantages for this compound |

| Modified Friedländer Synthesis | Condensation of a substituted 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | High convergence; regioselectivity can be controlled by the choice of the substituted aniline (B41778) precursor. |

| Electrophilic Cyclization | Cyclization of N-(2-alkynyl)anilines using an electrophilic iodine source (e.g., ICl, I₂). nih.gov | Mild reaction conditions; direct incorporation of the iodo group at a specific position. |

| Transition-Metal Catalysis | C-H activation and annulation strategies to build the quinoline core. | High atom economy; potential for novel disconnections and access to complex substitution patterns. |

| Multicomponent Reactions | One-pot reactions combining three or more reactants to form the quinoline scaffold. nih.gov | High efficiency; rapid assembly of molecular complexity. |

Exploration of New Reactivity Modes for the Iodo and Methoxy Groups

The synthetic utility of this compound is largely derived from the distinct reactivity of its iodo and methoxy functional groups. The carbon-iodine bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds, while the methoxy group can be a target for demethylation to reveal a reactive hydroxyl group.